molecular formula C9H6OS2 B8660940 3-Thiophen-2-ylthiophene-2-carbaldehyde

3-Thiophen-2-ylthiophene-2-carbaldehyde

Cat. No.: B8660940
M. Wt: 194.3 g/mol
InChI Key: KPHFZMIXHZHJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiophen-2-ylthiophene-2-carbaldehyde (CAS: Not explicitly provided; referred to as compound 3 in ) is a bifunctional thiophene derivative featuring a formyl (-CHO) group at the 2-position of one thiophene ring and a 2-thienyl substituent at the 3-position of the adjacent thiophene ring. This compound serves as a critical intermediate in synthesizing π-conjugated systems for optoelectronic materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Properties

Molecular Formula

C9H6OS2

Molecular Weight

194.3 g/mol

IUPAC Name

3-thiophen-2-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H6OS2/c10-6-9-7(3-5-12-9)8-2-1-4-11-8/h1-6H

InChI Key

KPHFZMIXHZHJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-ylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde . Another method includes the chloromethylation of thiophene followed by oxidation to yield the desired aldehyde .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-ylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: 3-(2-Thienyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylthiophene-2-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carbaldehyde derivatives vary in substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:

Structural Features and Substituent Effects

Compound Name Substituents Key Structural Features References
3-Thiophen-2-ylthiophene-2-carbaldehyde 2-Thienyl at C3, formyl at C2 Planar, π-conjugated; bromination site at C4/C5
3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde Hydroxymethyl bridge between thiophene rings 3D hydrogen-bonded network (C–H···O, O–H···O)
3-Hexylthiophene-2-carbaldehyde Hexyl chain at C3 Enhanced solubility in nonpolar solvents
3-Methyl-2-thiophenecarbaldehyde Methyl at C3 Steric hindrance reduces reactivity
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde Methyl at C5 of adjacent thiophene Improved thermal stability
5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde Ethylhexylthio at C5 Increased hydrophobicity

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Reactivity Highlights
This compound 124–126 Moderate in chloroform Electrophilic bromination at C4/C5
3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde Not reported Ethanol (crystallization) Forms 3D hydrogen-bonded networks
Thiophene-2-carbaldehyde (parent) Liquid (BP 195–198) Immiscible with water Vilsmeier–Haack formylation precursor
3-Hexylthiophene-2-carbaldehyde Not reported High in toluene Suzuki coupling for polymer synthesis

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